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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Enmein,

a bioactive ent-kauranoid diterpenoid predominantly isolated from plants of the Isodon genus,

such as Isodon japonicus and Isodon trichocarpus.[1][2] Enmein and its derivatives have

garnered significant interest in the scientific community for their potential therapeutic

applications, including anticancer and antibacterial activities. A key mechanism of action for

Enmein derivatives involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical

regulator of cell growth and proliferation.

This document summarizes the available spectroscopic data for Enmein, outlines standard

experimental protocols for its analysis, and visualizes its interaction with a key cellular signaling

pathway.

Spectroscopic Data of Enmein
A thorough review of publicly available scientific literature did not yield a complete, tabulated

set of experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for Enmein. The structural

elucidation of Enmein has been reported based on detailed spectroscopic analyses; however,

the specific quantitative data from these analyses are not readily accessible. For the purpose of

this guide, the following sections outline the expected data based on the known structure of

Enmein and general spectroscopic principles for similar diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules like Enmein.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Enmein is expected to be complex, with

signals corresponding to its 26 protons. Key expected resonances would include those for

methyl groups, methine protons, and protons adjacent to oxygen atoms, which would appear at

characteristic chemical shifts.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of Enmein would display 20 distinct

signals, corresponding to each carbon atom in its structure. The chemical shifts of these

signals would provide information about the electronic environment of each carbon, aiding in

the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for Enmein
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Position
Predicted ¹³C
Chemical Shift (δ
ppm)

Predicted ¹H
Chemical Shift (δ
ppm)

Predicted ¹H
Multiplicity &
Coupling
Constants (J in Hz)

1 38.5 1.85 m

2 27.8 1.60, 1.75 m

3 78.1 4.10 dd, J = 11.5, 4.5

4 39.2 - -

5 55.4 2.10 d, J = 11.0

6 72.3 4.50 d, J = 6.0

7 205.1 - -

8 56.2 - -

9 60.1 2.50 d, J = 8.0

10 42.3 - -

11 20.1 1.90, 2.05 m

12 35.4 1.70, 1.80 m

13 45.6 2.20 m

14 22.5 1.55, 1.65 m

15 48.9 1.40, 1.50 m

16 155.8 4.95, 5.10 s, s

17 117.5 - -

18 28.1 1.10 s

19 21.8 1.25 s

| 20 | 70.2 | 4.20, 4.35 | d, d, J = 9.5 |
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Note: These are predicted values and may differ from experimental data. "m" denotes multiplet,

"dd" denotes doublet of doublets, "d" denotes doublet, and "s" denotes singlet.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For Enmein (C₂₀H₂₆O₆), the expected molecular weight is approximately

362.17 g/mol .

Table 2: Expected Mass Spectrometry Data for Enmein

m/z (Mass-to-Charge Ratio) Interpretation

362 [M]⁺ (Molecular Ion)

344 [M - H₂O]⁺

316 [M - H₂O - CO]⁺

| 298 | [M - 2H₂O - CO]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for a

diterpenoid such as Enmein.

NMR Spectroscopy Protocol
Sample Preparation:

Approximately 5-10 mg of purified Enmein is dissolved in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.
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Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹³C NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-

noise ratio due to the low natural abundance of the ¹³C isotope.

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are typically performed

to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry Protocol
Sample Introduction:

A dilute solution of purified Enmein is prepared in a suitable solvent (e.g., methanol,

acetonitrile).

The sample is introduced into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.

Data Acquisition:

Mass spectra are acquired using a high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap).

A soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI), is typically employed to minimize fragmentation and

observe the molecular ion.

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation

and obtain structural information.

Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway Targeted by Enmein
Derivatives
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Enmein derivatives have been shown to exert their anticancer effects by inhibiting the

PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell survival, growth,

and proliferation, and its dysregulation is a hallmark of many cancers. The following diagram

illustrates a simplified representation of this pathway and the points of inhibition by Enmein
derivatives.
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Caption: PI3K/Akt/mTOR pathway and inhibition by Enmein derivatives.
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General Workflow for Spectroscopic Analysis of Enmein
The following diagram outlines a typical workflow for the isolation and spectroscopic

characterization of Enmein from its natural source.
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Caption: Workflow for Enmein isolation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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